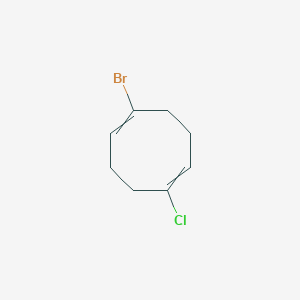
1-Bromo-5-chlorocycloocta-1,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-5-chlorocycloocta-1,5-diene is an organohalogen compound derived from cyclooctadiene. It is characterized by the presence of bromine and chlorine atoms attached to a cyclooctadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-5-chlorocycloocta-1,5-diene can be synthesized through the halogenation of cyclooctadiene. The process involves the addition of bromine and chlorine to the double bonds of cyclooctadiene under controlled conditions. The reaction typically requires a halogen source, such as bromine and chlorine gas, and a catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in reactors designed to handle the reactive nature of halogens. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
1-Bromo-5-chlorocycloocta-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles.
Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used. The reactions are conducted under controlled temperatures to prevent side reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of cyclooctadiene.
Addition Reactions: Products include dihalogenated cyclooctadiene derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, or fully reduced hydrocarbons.
科学研究应用
1-Bromo-5-chlorocycloocta-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-5-chlorocycloocta-1,5-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Addition: The double bonds in the cyclooctadiene ring react with nucleophiles, leading to the formation of new chemical bonds.
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups, altering the compound’s properties and reactivity.
相似化合物的比较
1-Bromo-5-chlorocycloocta-1,5-diene can be compared with other halogenated cyclooctadiene derivatives, such as:
1,5-Dibromocyclooctadiene: Similar in structure but contains two bromine atoms instead of one bromine and one chlorine.
1,5-Dichlorocyclooctadiene: Contains two chlorine atoms instead of one bromine and one chlorine.
1-Bromo-5-iodocycloocta-1,5-diene: Contains one bromine and one iodine atom, offering different reactivity due to the presence of iodine.
The uniqueness of this compound lies in its specific combination of bromine and chlorine, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
918312-21-7 |
|---|---|
分子式 |
C8H10BrCl |
分子量 |
221.52 g/mol |
IUPAC 名称 |
1-bromo-5-chlorocycloocta-1,5-diene |
InChI |
InChI=1S/C8H10BrCl/c9-7-3-1-5-8(10)6-2-4-7/h3,6H,1-2,4-5H2 |
InChI 键 |
RCOZHZJHMGJJFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CCCC(=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)
![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)

![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)

![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)

![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)
